Lithium hydride (Li2H)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium hydride (LiH) is an inorganic compound composed of lithium and hydrogen. It is a colorless solid, although commercial samples can appear grey due to impurities. Lithium hydride is characterized by its high melting point and reactivity with water and other protic solvents. It is the lightest ionic compound with a molar mass of 7.95 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lithium hydride can be synthesized by the direct combination of lithium and hydrogen at elevated temperatures. The reaction is typically carried out at temperatures between 500°C and 700°C:

2Li+H2→2LiH

This reaction is highly exothermic and requires careful control of temperature and pressure .

Industrial Production Methods

Industrial production of lithium hydride involves the direct combination of lithium metal and hydrogen gas. The process is conducted in a pure iron container to prevent reactions with the container material. The product is often ground into a fine powder for further processing .

Análisis De Reacciones Químicas

Types of Reactions

Lithium hydride undergoes several types of chemical reactions, including:

Oxidation: Reacts with oxygen to form lithium oxide.

Reduction: Acts as a reducing agent in various chemical reactions.

Substitution: Reacts with water to produce lithium hydroxide and hydrogen gas.

Common Reagents and Conditions

- Reacts vigorously with water to produce lithium hydroxide and hydrogen gas:

Water: LiH+H2O→LiOH+H2

Reacts with sulfur dioxide to form lithium dithionite at temperatures above 50°C:Sulfur Dioxide: 2LiH+2SO2→Li2S2O4+H2

Reacts with acetylene to produce lithium carbide and hydrogen:Acetylene: LiH+C2H2→Li2C2+H2

Propiedades

IUPAC Name |

tetralithium;hydride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Li.2H/q4*+1;2*-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXFSVRHSNEWLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

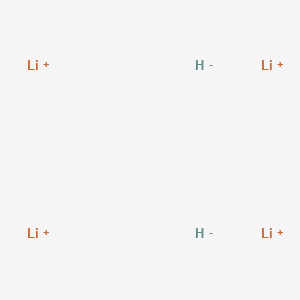

[H-].[H-].[Li+].[Li+].[Li+].[Li+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Li4+2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

29.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12339-13-8 |

Source

|

| Record name | Dilithium hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012339138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-chloro-7-(4-morpholinyl)-, ethyl ester](/img/structure/B3224454.png)

![[1-(Bromomethyl)cyclopropyl]methanamine](/img/structure/B3224481.png)

![6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B3224520.png)

![7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid](/img/structure/B3224546.png)

![5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B3224562.png)